N-(2,3-dimethylphenyl)-2-ethylhexanamide
Description
N-(2,3-Dimethylphenyl)-2-ethylhexanamide is an amide derivative characterized by a 2,3-dimethylphenyl aromatic group linked to a branched 2-ethylhexanamide chain. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the alkyl chain and steric hindrance from the dimethyl substituents on the phenyl ring.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C16H25NO/c1-5-7-10-14(6-2)16(18)17-15-11-8-9-12(3)13(15)4/h8-9,11,14H,5-7,10H2,1-4H3,(H,17,18) |
InChI Key |
ALLUOZWDPFVPOO-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC(=C1C)C |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features and Analogues
The following table highlights critical structural differences between N-(2,3-dimethylphenyl)-2-ethylhexanamide and related compounds:
Structural Insights :
- Amide Chain : The branched 2-ethylhexanamide chain enhances lipophilicity, likely improving membrane permeability over linear chains (e.g., hexanamide in ).
Physicochemical Properties and Solubility Trends
While explicit solubility data are unavailable for this compound, comparisons with analogs suggest:
- Lipophilicity : The branched ethylhexanamide chain increases logP compared to shorter or less-branched analogs, favoring lipid bilayer penetration .
- Polarity: The absence of polar groups (e.g., -OH, -NH₂) in the target compound reduces water solubility relative to N-(2-aminophenyl)-2-ethylhexanamide .
Herbicidal and Agrochemical Potential
Compounds with 2,3-dimethylphenyl groups, such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide, are documented in pesticide literature as herbicides . The target compound’s dimethylphenyl group may similarly interfere with plant enzyme systems (e.g., acetolactate synthase inhibition). However, the lack of a chloro or methoxy substituent could reduce herbicidal potency compared to alachlor or pretilachlor derivatives .
Pharmacological Considerations
The ethylhexanamide chain’s lipophilicity may enhance blood-brain barrier penetration, a trait observed in neuroactive amides. However, the dimethylphenyl group’s steric effects could limit target binding efficiency compared to smaller substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
